molecular formula C9H13NO B12872618 (Z)-3-Methyl-5-(2-methylpropylidene)-1H-pyrrol-2(5H)-one

(Z)-3-Methyl-5-(2-methylpropylidene)-1H-pyrrol-2(5H)-one

Cat. No.: B12872618
M. Wt: 151.21 g/mol
InChI Key: ITDDLUCEFKBPHX-YWEYNIOJSA-N
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Description

(Z)-3-Methyl-5-(2-methylpropylidene)-1H-pyrrol-2(5H)-one is an organic compound that belongs to the class of pyrrolones. Pyrrolones are heterocyclic compounds containing a five-membered ring with one nitrogen atom and a ketone group. This compound is characterized by its unique structure, which includes a methyl group and a methylpropylidene group attached to the pyrrolone ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-Methyl-5-(2-methylpropylidene)-1H-pyrrol-2(5H)-one can be achieved through various organic synthesis methods. One common approach involves the condensation of appropriate aldehydes and ketones in the presence of a base. The reaction conditions typically include:

    Reagents: Aldehydes, ketones, and a base (e.g., sodium hydroxide or potassium carbonate)

    Solvents: Common organic solvents such as ethanol or methanol

    Temperature: Reactions are usually carried out at room temperature or slightly elevated temperatures

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

(Z)-3-Methyl-5-(2-methylpropylidene)-1H-pyrrol-2(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Solvents: Organic solvents such as dichloromethane, tetrahydrofuran

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Investigated for potential therapeutic properties.

    Industry: Used as an intermediate in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of (Z)-3-Methyl-5-(2-methylpropylidene)-1H-pyrrol-2(5H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets and modulating their activity, leading to various biological outcomes.

Comparison with Similar Compounds

Similar Compounds

    Pyrrol-2(5H)-one: The parent compound without the methyl and methylpropylidene groups.

    3-Methylpyrrol-2(5H)-one: A similar compound with only a methyl group attached.

    5-(2-Methylpropylidene)pyrrol-2(5H)-one: A compound with only the methylpropylidene group attached.

Uniqueness

(Z)-3-Methyl-5-(2-methylpropylidene)-1H-pyrrol-2(5H)-one is unique due to the presence of both the methyl and methylpropylidene groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C9H13NO

Molecular Weight

151.21 g/mol

IUPAC Name

(5Z)-3-methyl-5-(2-methylpropylidene)pyrrol-2-one

InChI

InChI=1S/C9H13NO/c1-6(2)4-8-5-7(3)9(11)10-8/h4-6H,1-3H3,(H,10,11)/b8-4-

InChI Key

ITDDLUCEFKBPHX-YWEYNIOJSA-N

Isomeric SMILES

CC1=C/C(=C/C(C)C)/NC1=O

Canonical SMILES

CC1=CC(=CC(C)C)NC1=O

Origin of Product

United States

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